molecular formula C11H13FN2 B1380019 1-Cyclopropyl-7-fluoro-1,2,3,4-tetrahydroquinoxaline CAS No. 1503466-47-4

1-Cyclopropyl-7-fluoro-1,2,3,4-tetrahydroquinoxaline

Cat. No.: B1380019
CAS No.: 1503466-47-4
M. Wt: 192.23 g/mol
InChI Key: YUHQDRMEJIINPM-UHFFFAOYSA-N
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Description

1-Cyclopropyl-7-fluoro-1,2,3,4-tetrahydroquinoxaline is a versatile small molecule scaffold used in various scientific research fields. This compound, with the molecular formula C11H13FN2, is known for its unique structural features, including a cyclopropyl group and a fluorine atom attached to a tetrahydroquinoxaline core .

Preparation Methods

The synthesis of 1-Cyclopropyl-7-fluoro-1,2,3,4-tetrahydroquinoxaline involves several steps, typically starting with the preparation of the tetrahydroquinoxaline core This core can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditionsIndustrial production methods often involve optimizing these synthetic routes to ensure high yield and purity .

Chemical Reactions Analysis

1-Cyclopropyl-7-fluoro-1,2,3,4-tetrahydroquinoxaline undergoes various chemical reactions, including:

Scientific Research Applications

1-Cyclopropyl-7-fluoro-1,2,3,4-tetrahydroquinoxaline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-7-fluoro-1,2,3,4-tetrahydroquinoxaline involves its interaction with specific molecular targets. The cyclopropyl and fluorine groups contribute to its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects in different applications .

Comparison with Similar Compounds

1-Cyclopropyl-7-fluoro-1,2,3,4-tetrahydroquinoxaline can be compared with other similar compounds, such as:

    1-Cyclopropyl-7-chloro-1,2,3,4-tetrahydroquinoxaline: Similar structure but with a chlorine atom instead of fluorine.

    1-Cyclopropyl-7-bromo-1,2,3,4-tetrahydroquinoxaline: Similar structure but with a bromine atom instead of fluorine.

    1-Cyclopropyl-7-iodo-1,2,3,4-tetrahydroquinoxaline: Similar structure but with an iodine atom instead of fluorine.

The presence of the fluorine atom in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, making it distinct from its analogs .

Properties

IUPAC Name

4-cyclopropyl-6-fluoro-2,3-dihydro-1H-quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2/c12-8-1-4-10-11(7-8)14(6-5-13-10)9-2-3-9/h1,4,7,9,13H,2-3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUHQDRMEJIINPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCNC3=C2C=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Cyclopropyl-7-fluoro-1,2,3,4-tetrahydroquinoxaline
Reactant of Route 2
1-Cyclopropyl-7-fluoro-1,2,3,4-tetrahydroquinoxaline
Reactant of Route 3
1-Cyclopropyl-7-fluoro-1,2,3,4-tetrahydroquinoxaline
Reactant of Route 4
1-Cyclopropyl-7-fluoro-1,2,3,4-tetrahydroquinoxaline
Reactant of Route 5
1-Cyclopropyl-7-fluoro-1,2,3,4-tetrahydroquinoxaline
Reactant of Route 6
1-Cyclopropyl-7-fluoro-1,2,3,4-tetrahydroquinoxaline

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